molecular formula C15H18N2O4 B6647349 4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid

4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid

Cat. No.: B6647349
M. Wt: 290.31 g/mol
InChI Key: ZAFBNGISVOUFGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzoic acid moiety linked to a piperidine ring through a carbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-oxo-2-piperidin-1-ylethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]phenylacetic acid
  • 4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzamide

Uniqueness

4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoic acid moiety with a piperidine ring through a carbamoyl group distinguishes it from other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

4-[(2-oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c18-13(17-8-2-1-3-9-17)10-16-14(19)11-4-6-12(7-5-11)15(20)21/h4-7H,1-3,8-10H2,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFBNGISVOUFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CNC(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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